molecular formula C8H5N3O3 B1437723 5-Nitro-4-hydroxyquinazoline CAS No. 99768-67-9

5-Nitro-4-hydroxyquinazoline

Cat. No.: B1437723
CAS No.: 99768-67-9
M. Wt: 191.14 g/mol
InChI Key: AGOKBMXSQJZEKF-UHFFFAOYSA-N
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Description

5-Nitro-4-hydroxyquinazoline is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.14 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes this compound, often involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The this compound molecule also contains nitro (-NO2) and hydroxy (-OH) functional groups .


Physical and Chemical Properties Analysis

This compound has a melting point of 148-152 °C and a predicted boiling point of 421.4±47.0 °C . Its density is predicted to be approximately 1 g/cm3 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Theoretical Studies and Chemical Properties

  • Computational Analysis of Nitration : A study by Makhloufi et al. (2018) used density functional theory (DFT) to examine the nitration reaction centers in 4-hydroxyquinazoline. This research aids in understanding the chemical behavior and potential applications of nitroquinazoline derivatives (Makhloufi et al., 2018).

  • Solubility and Thermodynamic Modeling : Cong et al. (2016) investigated the solubility of 5-nitro-8-hydroxyquinoline in various organic solvents, providing critical data for optimizing its purification process (Cong et al., 2016).

Medical and Biological Applications

  • Antibacterial and Antifungal Properties : Bourlioux et al. (1989) explored the inhibitory effect of Nitroxoline (5-nitro-8-hydroxyquinoline) on bacterial adherence, indicating its potential use in preventing urinary tract infections (Bourlioux et al., 1989).

  • Inhibition of Tumor Necrosis Factor-α Production : Research by Tobe et al. (2003) focused on the modification of nitroquinazoline derivatives to inhibit tumor necrosis factor-α (TNF-α) production, a significant finding in the field of cancer research and immunology (Tobe et al., 2003).

Material Science and Chemistry

  • Corrosion Inhibition : Khan et al. (2017) studied the use of Schiff base compounds, including nitroquinazoline derivatives, as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating its potential in material science (Khan et al., 2017).

  • Mechanochemical Modification : A study by Isaev et al. (2004) looked into the physicochemical consequences of mechanically treating 5-nitro-8-hydroxyquinoline with natural polymers. This research could have implications in drug formulation and material processing (Isaev et al., 2004).

Safety and Hazards

5-Nitro-4-hydroxyquinazoline is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Quinazoline derivatives, including 5-Nitro-4-hydroxyquinazoline, have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential of this compound in drug discovery and optimization .

Biochemical Analysis

Biochemical Properties

5-Nitro-4-hydroxyquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage, ultimately inducing cell death. Additionally, this compound interacts with proteins involved in oxidative stress responses, enhancing the production of reactive oxygen species (ROS) and promoting apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by increasing ROS levels and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for regulating cell cycle and apoptosis . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in stress responses and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the catalytic domain of PARP, inhibiting its activity and preventing the repair of DNA damage . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site . Additionally, this compound can activate pro-apoptotic pathways by increasing ROS production and disrupting mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the compound’s effects on cellular function can persist for several hours after treatment, with long-term exposure leading to sustained DNA damage and apoptosis . In vivo studies have demonstrated that the compound can induce significant tumor regression over a period of weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a clear dose-response relationship indicating increased efficacy and toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity. The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA repair and apoptosis . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name

5-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOKBMXSQJZEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693841
Record name 5-Nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99768-67-9
Record name 5-Nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitroquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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